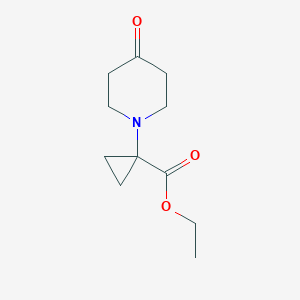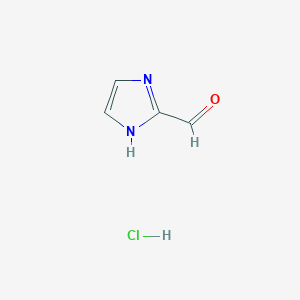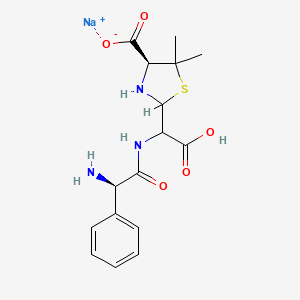![molecular formula C8H8N4O B12936996 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and triazine rings in its structure contributes to its versatility and potential in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Bromohydrazone Method: This approach utilizes bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound.
Multistep Synthesis: A series of reactions involving various intermediates can be employed to synthesize the compound.
Transition Metal Mediated Synthesis: Transition metals such as palladium or copper can be used to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For example, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been developed, utilizing simple building blocks and achieving a yield of 55% .
Análisis De Reacciones Químicas
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is a key structural motif in several drugs, including antiviral and anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer treatment, it may act as an inhibitor of specific kinases, disrupting cell signaling pathways and inhibiting tumor growth .
Comparación Con Compuestos Similares
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that also contains a pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an ethanone group, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5(13)8-10-7(9)6-3-2-4-12(6)11-8/h2-4H,1H3,(H2,9,10,11) |
Clave InChI |
BOHBSTCJVFMPLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN2C=CC=C2C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




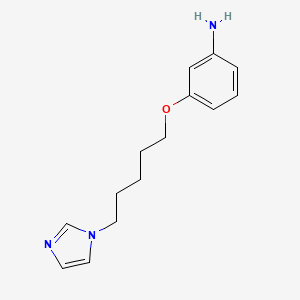
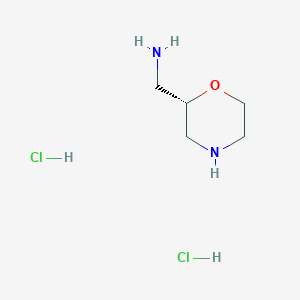
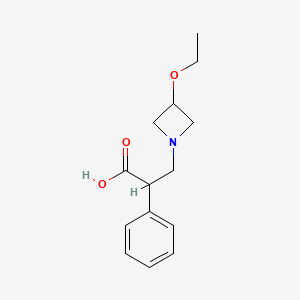
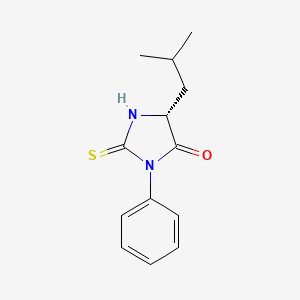
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

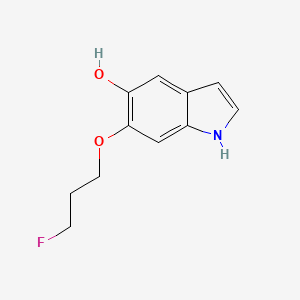
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
